molecular formula C10H10ClN3O3 B14798109 (6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester

(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester

Cat. No.: B14798109
M. Wt: 255.66 g/mol
InChI Key: VYFWYOFPIWFTKG-UHFFFAOYSA-N
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Description

(6-Chloro-2-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)acetic acid methyl ester is a heterocyclic compound featuring a fused pyrido[2,3-b]pyrazine core with a chloro substituent at position 6, a ketone group at position 2, and an acetic acid methyl ester side chain at position 2.

Properties

IUPAC Name

methyl 2-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-17-8(15)4-6-10(16)13-5-2-3-7(11)14-9(5)12-6/h2-3,6H,4H2,1H3,(H,12,14)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFWYOFPIWFTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=C(N1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(3S)-6-chloro-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and a catalytic amount of acetic acid. The addition of excess acid can lead to a 1,3-dipolar cycloaddition reaction, forming the desired heterocyclic core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3S)-6-chloro-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as amines or thiols.

Scientific Research Applications

Methyl 2-[(3S)-6-chloro-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studies on antimicrobial, anti-inflammatory, and antiviral properties.

    Medicine: Its potential therapeutic effects are being explored, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 2-[(3S)-6-chloro-2-oxo-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

  • Chloro vs. Formyl Groups : Unlike MFR-a, which carries a formyl group for one-carbon metabolism , the target compound’s chloro substituent likely reduces nucleophilicity, favoring stability in synthetic or oxidative environments.
  • Ester Side Chains : The acetic acid methyl ester group distinguishes it from 8-O-acetylshanzhiside methyl ester, which has a glycosidic ester linked to a cyclopenta[c]pyran core . This difference may influence solubility and metabolic pathways.
  • Heterocyclic Core : The pyrido[2,3-b]pyrazine system differs from pyrrolo-pyridazine derivatives (e.g., in ), which exhibit broader π-conjugation and altered binding affinities .

Pharmacological Potential

While 8-O-acetylshanzhiside methyl ester is validated for neuroprotective applications , the target compound’s bioactivity remains speculative.

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